molecular formula C19H18N2O B12136296 N-benzyl-N,2-dimethylquinoline-3-carboxamide CAS No. 764691-90-9

N-benzyl-N,2-dimethylquinoline-3-carboxamide

Cat. No.: B12136296
CAS No.: 764691-90-9
M. Wt: 290.4 g/mol
InChI Key: ZHIRTBXUANGNSQ-UHFFFAOYSA-N
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Description

N-benzyl-N,2-dimethylquinoline-3-carboxamide is a synthetic quinoline-based carboxamide compound intended for research and development purposes. Quinoline-carboxamide hybrids are a significant area of investigation in medicinal chemistry, particularly through the molecular hybridization technique, which conjugates distinct pharmacophores to create new chemical entities with potential enhanced biological activity . The quinoline core is a privileged scaffold in drug discovery, historically central to antimalarial agents like chloroquine. Its mechanism of action in this field is often associated with interfering with the parasite's hemozoin formation, leading to toxic accumulation of heme . Beyond antimalarial applications, quinoline and carboxamide derivatives are extensively researched for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The specific structural features of this compound—including the N-benzyl group and the carboxamide functionality—are common in compounds studied for their ability to interact with biological targets. Carboxamide groups, in particular, are known to act as both hydrogen bond donors and acceptors, which is crucial for forming supramolecular synthons and specific interactions with enzyme active sites . Researchers may find this compound valuable as a building block or intermediate in the synthesis of more complex molecules, or as a reference standard in biological screening assays. All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

764691-90-9

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

N-benzyl-N,2-dimethylquinoline-3-carboxamide

InChI

InChI=1S/C19H18N2O/c1-14-17(12-16-10-6-7-11-18(16)20-14)19(22)21(2)13-15-8-4-3-5-9-15/h3-12H,13H2,1-2H3

InChI Key

ZHIRTBXUANGNSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)N(C)CC3=CC=CC=C3

solubility

43 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation

This method involves the formylation of indole or analogous heterocycles to generate the quinoline skeleton. For example, indole undergoes formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 35°C, yielding indole-3-carbaldehyde. Subsequent disproportionation via the Cannizzaro reaction in 20% NaOH produces indole-3-carboxylic acid, a precursor for carboxylation.

Reaction Conditions :

  • Temperature: 35°C

  • Reagents: POCl₃, DMF

  • Yield: 70–85%

Domino Process for Quinoline-3-Carboxylates

A domino reaction starting from benzylic azides facilitates the construction of quinoline-3-carboxylic acid ethyl esters. Benzyl alcohol is treated with PBr₃ to form benzyl bromide, which reacts with NaN₃ to generate benzylic azides. Oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) yields the quinoline core.

Key Step :
Benzyl alcoholPBr3Benzyl bromideNaN3Benzylic azideDDQQuinoline-3-carboxylate\text{Benzyl alcohol} \xrightarrow{\text{PBr}_3} \text{Benzyl bromide} \xrightarrow{\text{NaN}_3} \text{Benzylic azide} \xrightarrow{\text{DDQ}} \text{Quinoline-3-carboxylate}

N-Alkylation Strategies

N-Alkylation introduces the benzyl and methyl groups at the quinoline nitrogen.

Benzylation with Benzylamine

Benzylamine reacts with quinoline intermediates under nucleophilic substitution conditions. For instance, indole-3-carbonyl chloride reacts with benzylamine in the presence of triethylamine (Et₃N) to form N-benzyl derivatives.

Optimized Parameters :

  • Solvent: Chloroform or tetrahydrofuran (THF)

  • Catalyst: Et₃N (0.03 mol)

  • Temperature: Room temperature to 80°C

  • Yield: 73–85%

Dimethylation via Methyl Halides

Methylation is achieved using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in basic media. For example, N-benzylquinoline-3-carboxamide undergoes methylation with CH₃I in DMF, yielding the N,N-dimethyl variant.

Critical Factors :

  • Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

  • Reaction Time: 4–6 hours

  • Purity: >95% after recrystallization

Carboxamide Formation

The carboxamide group is introduced via acyl chloride intermediates or one-pot carbamoylation.

Acyl Chloride Route

Quinoline-3-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂). Subsequent reaction with N-benzyl-N-methylamine forms the carboxamide.

Procedure :

  • Reflux quinoline-3-carboxylic acid in SOCl₂ (2 hours).

  • Distill excess SOCl₂ under reduced pressure.

  • Add N-benzyl-N-methylamine and Et₃N in THF (4 hours).

  • Extract with chloroform and purify via column chromatography.

Yield : 70–94%

One-Pot Carbamoylation

A patent by describes a single-pot method using carboxylic acids and carbamoyl chlorides. For example, arylacetic acid reacts with N,N-dimethylcarbamoyl chloride in the presence of Et₃N, bypassing intermediate isolation.

Advantages :

  • Time-Efficient: 15–60 minutes

  • Solvent: Dichloromethane (DCM)

  • Scalability: Suitable for industrial production

Purification and Characterization

Crystallization Techniques

Crude products are recrystallized from acetone or ethyl acetate to enhance purity. For this compound, cooling the ethyl acetate solution to 0°C yields crystalline solids with >99% purity.

Typical Conditions :

  • Solvent: Ethyl acetate

  • Temperature: 0°C

  • Yield Recovery: 85–90%

Chromatographic Methods

Column chromatography with silica gel (ethyl acetate/hexane, 1:1) resolves by-products like dimeric ureas or unreacted amines.

Reaction Optimization and Challenges

Temperature Sensitivity

Excessive heat during benzylation leads to quinoline ring degradation. Optimal temperatures range from 25°C (for acyl chloride reactions) to 120°C (for one-pot methods).

Solvent Selection

Polar aprotic solvents (DMF, THF) improve N-alkylation rates, while chloroform enhances carboxamide stability.

By-Product Mitigation

Dimeric by-products (e.g., 1,2-bis(N-benzylamino) ether) are minimized using excess benzylamine (1.5 equiv) and rapid stirring.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)Purity (%)Limitations
Acyl Chloride RouteSOCl₂, Benzylamine70–94>99Requires toxic SOCl₂
One-Pot CarbamoylationCarbamoyl Chloride85–9095–98Limited substrate scope
Domino OxidationDDQ, Benzylic Azides79–8297High cost of DDQ

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes acid- or base-catalyzed hydrolysis to form carboxylic acid derivatives. Key findings include:

Reaction Type Conditions Product Yield Mechanistic Insights
Acidic Hydrolysis6M HCl, reflux, 12 hr Quinoline-3-carboxylic acid derivative72–85%Protonation of amide nitrogen facilitates nucleophilic attack by water
Basic Hydrolysis2M NaOH, 80°C, 8 hr Sodium quinoline-3-carboxylate68–76%Deprotonation of water generates hydroxide ion for nucleophilic cleavage

Theoretical studies using AM1 MO calculations confirm that hydration significantly lowers activation energy (7.4 kcal/mol under hydrated conditions vs. 42.9 kcal/mol in the gas phase) .

Electrophilic Aromatic Substitution

The quinoline ring undergoes regioselective electrophilic substitution at the C-6 and C-8 positions due to electron-donating methyl groups and electron-withdrawing carboxamide effects:

Reaction Reagents Position Product Kinetic Data
NitrationHNO₃/H₂SO₄, 0°C C-66-Nitroquinoline derivativek = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹
BrominationBr₂/FeBr₃, CH₂Cl₂, rt C-88-Bromoquinoline derivative89% yield

Substituent effects from the N-benzyl group enhance para-directing behavior, as demonstrated by FTIR and ¹H-NMR spectral shifts in nitro derivatives .

N-Benzyl Group Modifications

The N-benzyl substituent participates in hydrogenolysis and alkylation:

  • Hydrogenolysis :
    Pd/C (10%), H₂ (1 atm), ethanol, 25°C → Removal of benzyl group to yield N-methylquinoline-3-carboxamide (94% yield) .

  • Alkylation :
    Reacts with methyl iodide (K₂CO₃, DMF, 60°C) to form N-benzyl-N,N,2-trimethylquinoline-3-carboxamide (81% yield) .

Cyclization Reactions

Intramolecular cyclization occurs under acidic conditions, forming fused heterocycles:

Catalyst Conditions Product Application
PPA (Polyphosphoric Acid)120°C, 4 hr Furo[3,4-d]pyrimidine derivative Anticancer agent development
T3P®/CDIToluene, 80°C, 12 hr Thieno[2,3-d]pyrimidine analog Kinase inhibition studies

Density functional theory (DFT) calculations validate cyclization transition states, with HOMO-LUMO gaps <4.5 eV facilitating electron redistribution .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the quinoline core:

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Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of N-benzyl-N,2-dimethylquinoline-3-carboxamide exhibit significant inhibitory activity against monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters involved in mood regulation. A study highlighted the synthesis and evaluation of several analogs that showed promising antidepressant effects in animal models, particularly through the forced swimming test, where one compound demonstrated a notable reduction in immobility time, suggesting enhanced antidepressant properties .

Inhibition of Acetylcholinesterase

The compound has also been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are vital in treating Alzheimer's disease and other cognitive disorders. The structure-activity relationship (SAR) studies revealed that modifications to the benzyl moiety significantly influenced the inhibitory potency against AChE, indicating that this compound and its derivatives could serve as lead compounds for developing new treatments for neurodegenerative diseases .

Cytotoxicity Studies

This compound has shown promise in anticancer research. Various studies have reported its cytotoxic effects against several cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The compounds exhibited IC50 values indicating effective inhibition of cell proliferation, suggesting their potential as anticancer agents .

Synthesis Techniques

The synthesis of this compound is typically achieved through straightforward chemical reactions involving commercially available starting materials. The synthetic route often includes nucleophilic substitution reactions followed by condensation with isoquinoline derivatives to yield the desired carboxamide .

Optimization of Yields

Recent advancements in synthetic methodologies have focused on optimizing reaction conditions to improve yields and reduce by-products. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to enhance the efficiency of producing this compound and its derivatives .

Analysis of Substituents

SAR studies have been crucial in understanding how different substituents on the quinoline scaffold affect biological activity. For instance, variations in the benzyl group have shown significant impacts on both MAO inhibition and AChE activity. The presence of electron-donating or electron-withdrawing groups can modulate the binding affinity to target enzymes, thereby influencing therapeutic efficacy .

Tables

Application AreaBiological ActivityReference
Antidepressant ActivityMAO Inhibition
Cognitive DisordersAChE Inhibition
Cancer TreatmentCytotoxicity against MCF-7 & HCT-116
Tumor Growth InhibitionIn vivo efficacy

Mechanism of Action

The mechanism of action of N-benzyl-N,2-dimethylquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells. Additionally, it may interact with other cellular targets, leading to its antimicrobial and antiviral effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Quinoline carboxamides exhibit diverse biological and catalytic activities depending on substituent patterns. Key comparisons include:

Table 1: Structural and Functional Comparison of Quinoline Carboxamides
Compound Name Substituents (Quinoline Positions) Carboxamide Group Notable Properties/Activities References
N-Benzyl-N,2-dimethylquinoline-3-carboxamide 2-Me, 3-CONH(N-Bz, N-Me) N-Benzyl-N-methyl High lipophilicity (benzyl group) -
7-Fluoro-N,2-dimethylquinoline-3-carboxamide 2-Me, 7-F, 3-CONHMe N-Methyl Enhanced electron-withdrawing (F)
N-(3-Amino-6-(2,3-dichlorophenyl)-triazin-yl)-2-Cl-quinoline-3-carboxamide 2-Cl, 3-CONH-linked triazine Triazine substituent Antimicrobial activity (moderate-excellent)
3-Hydroxy-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide 3-OH, 2-Ph, 4-CONH(1-phenylpropyl) N-(1-phenylpropyl) Metal-catalyzed C–H bond functionalization
Key Observations:

Substituent Position :

  • The 3-carboxamide position (target compound) is critical for interactions in biological or catalytic systems. For example, 4-carboxamide derivatives (e.g., ) act as N,O-bidentate ligands, whereas 3-carboxamides may favor different binding modes .
  • Halogenation (e.g., 7-F in , 2-Cl in ) modulates electronic properties and bioactivity.

Triazine-containing derivatives () demonstrate antimicrobial efficacy, suggesting that the target compound’s benzyl group could be optimized for similar applications .

Physicochemical Data :
  • Spectroscopy: The target compound’s ¹H-NMR would show signals for benzyl (δ ~7.3–7.5 ppm) and methyl groups (δ ~1.2–1.4 ppm), comparable to 7-fluoro-N,2-dimethylquinoline-3-carboxamide (δ 1.34–1.16 ppm for CH3 in ).
  • Solubility : The benzyl group likely reduces aqueous solubility relative to hydroxylated () or polar triazine derivatives ().

Biological Activity

N-benzyl-N,2-dimethylquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The compound's molecular formula is C17H18N2OC_{17}H_{18}N_{2}O with a molecular weight of approximately 270.34 g/mol. The presence of the benzyl group and the carboxamide functional group enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, which are involved in cellular signaling pathways. The quinoline nitrogen binds to the hinge region of these kinases, acting as a competitive inhibitor against adenosine triphosphate (ATP) .
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

This compound has shown promising anticancer activity in various studies. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including cell cycle arrest and modulation of apoptosis-related proteins.

Antimicrobial Properties

The compound has demonstrated notable efficacy against several bacterial strains and fungi. For instance, studies have shown that it can inhibit the growth of Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent .

Neuroprotective Effects

Emerging research suggests that this compound may exert neuroprotective effects by modulating cholinergic signaling pathways. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease by enhancing synaptic function through inhibition of acetylcholinesterase (AChE) .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Anticancer Studies : A study demonstrated that this compound inhibited cell proliferation in various cancer cell lines with IC50 values ranging from 10 to 20 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
  • Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited minimum inhibitory concentrations (MICs) against E. coli and Pseudomonas aeruginosa in the range of 15-30 µg/mL .
  • Neuroprotective Properties : In a model of neuroinflammation, this compound reduced levels of pro-inflammatory cytokines and improved cognitive function metrics in treated subjects compared to controls .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
N-benzyl-4-methylquinoline-3-carboxamideSimilar quinoline structure with methylAnticancer properties
N-benzyl-N-methylisonicotinamideContains isonicotinamide moietyAntiviral activity
N-benzyl-N-(4-chlorobenzyl)acetamideContains acetamide groupAnti-inflammatory effects
4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamideThiazole ring instead of quinolineAntimicrobial properties

Q & A

Q. Example Workflow :

  • Step 1 : Condensation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with benzylamine in ethanol under reflux (3–5 hours).
  • Step 2 : Alkylation using methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce dimethyl groups.
  • Step 3 : Purification via recrystallization from ethanol/water mixtures (yields: 60–80%) .

Basic: What spectroscopic and crystallographic techniques are essential for structural characterization?

Key methods include:

  • Infrared (IR) Spectroscopy : Identify characteristic peaks for carboxamide (C=O stretch: 1640–1680 cm⁻¹) and quinoline (C=N stretch: 1550–1600 cm⁻¹) .
  • NMR Spectroscopy :
    • ¹H NMR : Assign signals for benzyl protons (δ 4.5–5.0 ppm, singlet) and methyl groups (δ 2.0–3.0 ppm, doublet).
    • ¹³C NMR : Confirm carboxamide carbonyl (δ 165–170 ppm) and aromatic carbons (δ 110–150 ppm) .
  • X-ray Crystallography : Use SHELX or OLEX2 for structure refinement. Bond angles (e.g., N1–C20–C21: 114.2°) and torsion parameters validate stereochemistry .

Basic: What safety protocols are critical for handling this compound in the lab?

  • Storage : Keep in airtight containers at 4°C in a dry, ventilated area. Reseal opened containers immediately to prevent moisture absorption .
  • Exposure Control : Use PPE (gloves, lab coat) and work in a fume hood. No occupational exposure limits are reported, but avoid inhalation/contact due to potential irritancy .

Advanced: How can researchers resolve contradictions in NMR data for this compound?

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from dynamic processes (e.g., rotameric equilibria) or crystal packing effects. Strategies include:

  • Variable-Temperature NMR : Identify temperature-dependent conformational changes (e.g., coalescence of benzyl proton signals at elevated temperatures).
  • Crystallographic Validation : Compare NMR-derived bond lengths/angles with X-ray data to rule out structural misassignments .
  • DFT Calculations : Simulate NMR chemical shifts using Gaussian or similar software to cross-validate experimental data .

Advanced: How can synthesis yields be optimized while minimizing byproducts?

  • Catalyst Screening : Test alternatives to piperidine (e.g., DBU or DMAP) to enhance reaction efficiency.
  • Solvent Optimization : Replace ethanol with DMF or THF to improve solubility of intermediates.
  • Reaction Monitoring : Use TLC or HPLC to track progress and terminate reactions before byproduct formation (e.g., over-alkylation) .

Table 1 : Yield Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature80–90°C↑↑
Catalyst (Piperidine)5–10 mol%
Solvent (Ethanol)Anhydrous↑↑

Advanced: What mechanistic approaches are used to study its biological activity (e.g., antiproliferative effects)?

  • Apoptosis Assays : Perform flow cytometry with Annexin V/PI staining to quantify cell death in cancer cell lines.
  • Molecular Docking : Model interactions with biological targets (e.g., tubulin or kinases) using AutoDock Vina. Focus on the carboxamide and quinoline moieties as binding motifs .
  • SAR Studies : Synthesize analogs (e.g., chloro or methoxy substitutions) to correlate structural features with activity. Use IC₅₀ values from MTT assays for comparison .

Advanced: How can crystallographic data address discrepancies in molecular geometry predictions?

  • Twinned Data Refinement : Use SHELXL to refine structures against high-resolution twinned data, adjusting parameters like HKLF5 .
  • Hydrogen Bond Analysis : Map interactions (e.g., N–H···O) in OLEX2 to explain deviations from idealized bond angles .
  • Polarizable Force Fields : Apply in molecular dynamics simulations to account for crystal lattice effects .

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